N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-6-4-5-7-16(12)23-18(20-21-22-23)26-13(2)17(24)19-14-8-10-15(25-3)11-9-14/h4-11,13H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNTMSVGSVFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with the Propanamide Moiety: The final step involves coupling the sulfanyl-tetrazole intermediate with a 4-methoxyphenyl-propanamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has been tested for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Analysis
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM depending on the cell type. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. The presence of the methoxy group and the tetrazole ring enhances its interaction with biological targets involved in inflammatory pathways.
Case Study: Animal Model Trials
In vivo studies using a rat model of inflammation indicated that administration of this compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Pesticidal Activity
This compound has been evaluated for its effectiveness as a botanical pesticide.
Case Study: Efficacy Against Agricultural Pests
Field trials demonstrated that this compound significantly reduced pest populations of aphids and whiteflies when applied at concentrations of 100 to 200 µg/mL. The mode of action is believed to disrupt the pests' metabolic processes.
Plant Growth Regulation
The compound's effects on plant growth have been studied, showing potential as a growth regulator.
Data Table: Growth Promotion Effects
| Treatment Concentration (µg/mL) | Height Increase (%) | Leaf Area Increase (%) |
|---|---|---|
| 50 | 15 | 20 |
| 100 | 25 | 30 |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The sulfanyl group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares the target compound with structurally related analogs, highlighting molecular features, physicochemical properties, and reported biological activities.
*Calculated based on molecular formula.
Structural and Functional Insights:
Bicycloheptenyl substitution () introduces rigidity and lipophilicity, which could enhance membrane permeability but reduce solubility .
Backbone Modifications: Ethanone in SNI-1 (vs. propanamide) shortens the chain, possibly affecting conformational flexibility and hydrogen-bonding capacity . Pyrazole in replaces tetrazole, altering electronic properties (pyrazole has two adjacent N atoms vs. four in tetrazole), which may influence target selectivity .
Research Findings and Implications
NF-κB Pathway Modulation :
SNI-1’s activity as an NF-κB inhibitor suggests that tetrazole-thio derivatives, including the target compound, may interact with inflammatory or apoptotic pathways. Substituent position (2- vs. 4-methylphenyl) could fine-tune efficacy .
Pharmacokinetic Considerations :
- The bicycloheptenyl analog () highlights the trade-off between lipophilicity (improved absorption) and aqueous solubility .
- Fluorine substitution () exemplifies strategies to optimize drug-like properties without major structural changes .
Heterocycle Impact : Pyrazole-based analogs () demonstrate the importance of heterocycle choice in dictating electronic and steric profiles, which may influence target engagement .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents thermal decomposition of tetrazole |
| Solvent | Ethanol/Methanol | Enhances solubility of intermediates |
| pH | 5.5–6.5 | Stabilizes reactive intermediates |
Basic: How can structural integrity be confirmed post-synthesis?
Use NMR (1H/13C) and IR spectroscopy to verify functional groups (e.g., methoxyphenyl, tetrazole). X-ray crystallography with SHELXL (for small-molecule refinement) provides definitive proof of stereochemistry and bond geometry . For purity assessment, combine HPLC with mass spectrometry (LC-MS) to detect trace impurities .
Advanced: How can crystallographic data resolve contradictions in spectroscopic results?
Discrepancies in NMR/IR data (e.g., ambiguous proton environments) can arise from dynamic molecular conformations or crystal packing effects. Single-crystal X-ray diffraction (using SHELX programs) resolves these by providing a static 3D structure. For example, SHELXL refines high-resolution data to identify hydrogen bonding or π-π stacking interactions that influence reactivity .
Advanced: What methodologies assess structure-activity relationships (SAR) for this compound?
- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina.
- Comparative synthesis : Modify substituents (e.g., replacing methoxyphenyl with fluorophenyl) and test bioactivity.
- Kinetic assays : Measure inhibition constants (Ki) to quantify interactions with targets .
Q. Table 2: SAR Design Framework
| Modification | Assay Type | Key Metric |
|---|---|---|
| Tetrazole sulfanyl | Enzyme inhibition | IC50/Ki values |
| Methoxyphenyl | Receptor binding | Kd values |
Advanced: How to address inconsistent biological activity data across studies?
Contradictions may stem from:
- Variability in assay conditions (e.g., pH, co-solvents).
- Impurity profiles : Use preparative HPLC to isolate >99% pure batches.
- Species-specific target differences : Validate activity in multiple cell lines or in vivo models .
Basic: What analytical techniques monitor reaction progress?
- Thin-layer chromatography (TLC) : Track intermediate formation.
- In-situ IR spectroscopy : Detect transient intermediates (e.g., sulfanyl radicals).
- HPLC-MS : Quantify product formation and identify side products in real time .
Advanced: How to design stability studies for this compound?
- Forced degradation : Expose to heat (40–60°C), light (UV-Vis), and humidity to identify degradation pathways.
- LC-MS/MS : Characterize degradation products (e.g., hydrolysis of the propanamide group).
- pH-rate profiling : Determine stability across physiological pH ranges (1.2–7.4) .
Basic: What safety protocols are recommended for handling this compound?
- Use fume hoods and PPE (gloves, goggles) due to potential tetrazole toxicity.
- Avoid exposure to moisture to prevent decomposition.
- Store under inert gas (argon) at –20°C to prolong shelf life .
Advanced: How to validate computational predictions of its mechanism of action?
Combine molecular dynamics simulations (e.g., GROMACS) with surface plasmon resonance (SPR) to measure real-time binding kinetics. Cross-validate with cryo-EM for large target complexes .
Basic: What are the key differences between this compound and structurally similar analogs?
Compare substituent effects:
- Tetrazole vs. triazole rings : Tetrazoles offer higher metabolic stability.
- Methoxyphenyl vs. ethoxyphenyl : Methoxy groups enhance lipophilicity and membrane permeability.
- Sulfanyl linker : Modulates electronic effects on the propanamide core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
